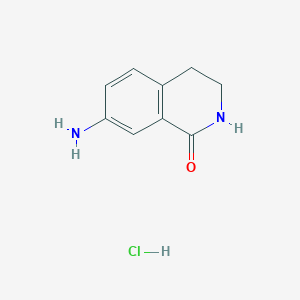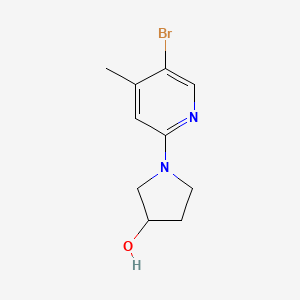
1-(5-Bromo-4-metilpiridin-2-il)pirrolidin-3-ol
Descripción general
Descripción
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown antimicrobial activity against a broad spectrum of bacteria, making it a valuable precursor in developing antimicrobial agents.
Medicine: Research has indicated potential anti-thrombolytic and biofilm inhibition effects, highlighting its therapeutic potential.
Industry: In material science, the compound is used in the synthesis of iridium tetrazolate complexes for applications in light-emitting devices and biological labeling.
Métodos De Preparación
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol typically involves palladium-catalyzed Suzuki cross-coupling reactions. This method is favored due to its efficiency and ability to produce high yields. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound makes it suitable for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol can be compared to other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: A closely related compound used in similar synthetic applications.
4-Pyrrolidin-3-cyanopyridine derivatives: These compounds also exhibit antimicrobial activity and are structurally related to 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol.
Iridium tetrazolate complexes: These derivatives are used in material science for their tunable properties in light-emitting devices.
The uniqueness of 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol lies in its specific structure, which imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Propiedades
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-10(12-5-9(7)11)13-3-2-8(14)6-13/h4-5,8,14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOQMNMSQZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243619 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-92-1 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


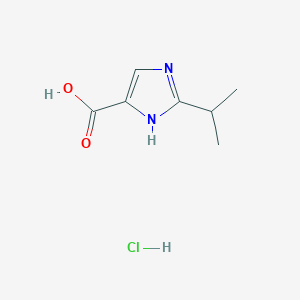

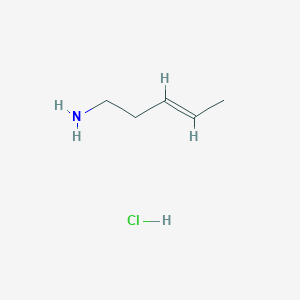
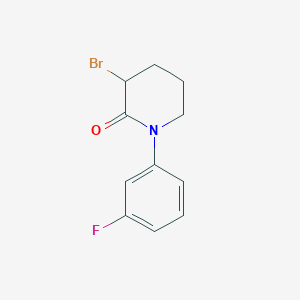

![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
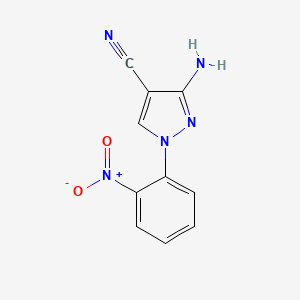
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)

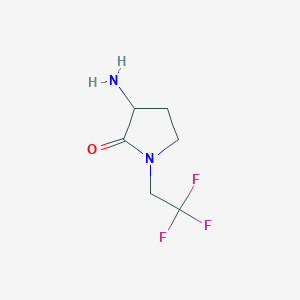
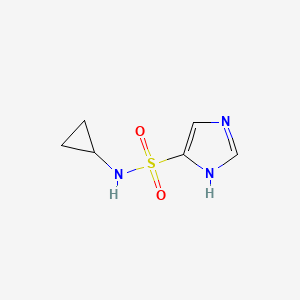
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
